B1576934 Phylloseptin-J3

Phylloseptin-J3

Cat. No.: B1576934
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Description

Significance of Antimicrobial Peptides in Addressing Global Health Challenges

Antimicrobial peptides (AMPs) represent a crucial area of research in the face of mounting global health challenges, particularly the rise of antibiotic-resistant bacteria. These naturally occurring molecules are a key component of the innate immune system of a wide range of organisms and are considered promising alternatives to conventional antibiotics. researchgate.netbohrium.com Their broad-spectrum activity and distinct mechanisms of action make them less susceptible to the development of resistance compared to traditional drugs. researchgate.net

Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and diverse source of bioactive peptides, which serve various functions including defense against predators and microorganisms. bohrium.comcabidigitallibrary.org These secretions, often released under stress, contain a cocktail of compounds, with peptides being a major constituent. acs.orgresearchgate.net Frogs and toads, in particular, produce a vast array of peptides with different biological activities, including antimicrobial, antiviral, and antitumor properties. researchgate.netnih.gov The unique and often potent nature of these molecules makes amphibian skin a valuable resource for the discovery of new therapeutic agents. acs.org

Introduction to the Phylloseptin Family of Antimicrobial Peptides

Among the numerous peptide families identified from amphibian skin, the phylloseptins are a notable group of antimicrobial peptides primarily isolated from phyllomedusine frogs. frontiersin.orgdoaj.orgresearchgate.net These peptides typically consist of 19 to 21 amino acids and share common structural features, such as a highly conserved N-terminal region and a C-terminal amidation. frontiersin.orgnih.gov Phylloseptins are known for their potent activity against a range of microorganisms. frontiersin.orgmdpi.com

Historical Context of Phylloseptin Discovery and Characterization

The phylloseptin family of peptides was first identified from the skin secretions of Phyllomedusa frogs. frontiersin.org Initial studies focused on their isolation, primary structure determination, and preliminary assessment of their antimicrobial activities. nih.gov Techniques such as "shotgun" cloning and mass spectrometry have been instrumental in discovering new members of this family. frontiersin.org Subsequent research has delved into their structure-activity relationships, mechanisms of action, and potential as templates for the design of new antimicrobial agents. researchgate.netdoaj.orgnih.gov

Properties

bioactivity

Antimicrobial

sequence

FLSLIPHAINAISAIANHL

Origin of Product

United States

Isolation, Identification, and Biosynthesis of Phylloseptin J3

Source Organism and Geographic Distribution of Phylloseptin-J3

This compound is isolated from the skin secretion of the frog species Phasmahyla jandaia. embrapa.br This anuran is endemic to the southern region of the Espinhaço range in the state of Minas Gerais, southeastern Brazil. embrapa.br The geographic distribution of Phasmahyla jandaia is concentrated in municipalities such as Santana do Riacho, Leme do Prado, Catas Altas, Congonhas, Nova Lima, Ouro Branco, and Ouro Preto. embrapa.br The anuran subfamily Phyllomedusinae, to which Phasmahyla jandaia belongs, is recognized for the vast diversity and abundance of active peptides found in their skin secretions. embrapa.br These frogs inhabit Latin America, with a range extending from Mexico to Argentina. embrapa.br

Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of this compound from the skin secretions of Phasmahyla jandaia involve a multi-step process. The initial step is the collection of the skin secretion, which is typically stimulated and then washed from the frog's skin with deionized water. embrapa.br This collected secretion is then promptly frozen and lyophilized to preserve the peptides. embrapa.br

For purification, the dried secretion is redissolved and subjected to chromatographic techniques. A common method involves an initial fractionation using reversed-phase high-performance liquid chromatography (RP-HPLC). embrapa.br The lyophilized skin secretion is dissolved in a solution of trifluoroacetic acid (TFA) and water, centrifuged, and filtered before being loaded onto an RP-HPLC column. embrapa.br Elution is achieved using a gradient of a solvent like acetonitrile (B52724) in 0.1% TFA. embrapa.br

Further purification of the fractions containing the peptide of interest is often necessary. This can involve additional rounds of RP-HPLC or other chromatographic methods like cation-exchange chromatography. embrapa.br The purity and molecular mass of the isolated peptide are then confirmed using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. frontiersin.orgnih.gov

Molecular Cloning and cDNA Sequencing of this compound Precursors

Understanding the biosynthesis of this compound requires investigating its genetic blueprint. This is achieved through molecular cloning and cDNA sequencing.

The process begins with the construction of a cDNA library from the frog's skin secretion. frontiersin.org Poly-A mRNA is extracted from the lyophilized secretion and used to synthesize first-strand cDNA. frontiersin.org A "shotgun" cloning approach is often employed, where the cDNA is cloned into a vector system, creating a library of cDNA clones. frontiersin.org

These clones are then sequenced to determine the nucleotide sequence of the cDNAs encoding the phylloseptin precursors. frontiersin.orgnih.gov The translated open-reading frame (ORF) of the precursor amino acid sequence is then analyzed. frontiersin.org The precursor protein for phylloseptins typically consists of a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.govmdpi.com The signal peptide is highly conserved among different phylloseptin precursors, suggesting a common evolutionary origin. frontiersin.orgnih.gov In contrast, the mature peptide region exhibits significant variation, which is believed to be a result of natural molecular evolution to adapt to different environments. nih.gov

Following translation, the precursor protein undergoes several post-translational modifications (PTMs) to become the mature, active this compound peptide. nih.govnanion.de One of the most crucial PTMs for phylloseptins is C-terminal amidation. embrapa.brmdpi.com The cDNA sequences of phylloseptin precursors reveal a glycine (B1666218) residue at the C-terminus of the mature peptide sequence. frontiersin.org This glycine serves as the amide donor for the amidation process. frontiersin.org The presence of this C-terminal amide is a characteristic feature of many phylloseptin peptides and is often confirmed by mass spectrometry analysis. frontiersin.orgnih.gov Other PTMs can also occur in proteins, such as phosphorylation and glycosylation, which can regulate protein activity and function. nih.govnanion.decreative-proteomics.com

Gene Encoding and Precursor Structure Analysis

Synthetic Production of this compound and Analogues

Due to the small quantities of peptides that can be obtained from natural sources, chemical synthesis is a vital tool for producing larger amounts of this compound and its analogues for research purposes. frontiersin.org

Solid-phase peptide synthesis (SPPS) is the most common method used for the chemical synthesis of peptides like this compound. frontiersin.orgbiotage.combachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com

The most widely used SPPS strategy is the Fmoc/t-Bu approach. beilstein-journals.org In this method, the N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (t-Bu). beilstein-journals.org

The synthesis cycle consists of several steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). frontiersin.org

Washing: The resin is washed to remove the excess deprotection reagent and byproducts. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the peptide chain. frontiersin.org Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). frontiersin.org

Washing: The resin is washed again to remove excess reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, which is typically a strong acid solution containing scavengers. frontiersin.org A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, thioanisole, and 1,2-ethanedithiol. frontiersin.org The crude peptide is then precipitated, lyophilized, and purified by RP-HPLC. frontiersin.org The identity and purity of the synthetic peptide are confirmed by mass spectrometry. frontiersin.org

Analytical Verification of Synthetic Peptides

The analytical verification for a synthetic peptide such as this compound involves a suite of tests to confirm its quality and structural correctness. The principles for this verification are guided by international standards for analytical procedure validation. ich.orgeuropa.eu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both the purification and purity assessment of synthetic peptides. mdpi.com

Purity Assessment: The synthetic peptide is injected into an HPLC system. The resulting chromatogram shows a major peak corresponding to the full-length, correct peptide. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the peptide's purity level.

Co-elution: To confirm identity, the synthetic peptide can be mixed with a sample of the natural, isolated peptide (if available) and analyzed. The appearance of a single, sharp peak indicates that the synthetic and natural peptides have identical retention times, providing strong evidence of their structural similarity.

Mass Spectrometry (MS): This technique is indispensable for confirming that the synthetic peptide has the correct molecular mass and amino acid sequence. mdpi.com

Molecular Weight Confirmation: The synthetic peptide is analyzed by mass spectrometry to determine its molecular mass. The experimentally measured mass must match the theoretical mass calculated from its amino acid sequence.

Sequence Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting fragment ions. This fragmentation pattern provides definitive confirmation of the amino acid sequence, ensuring that no deletions, insertions, or incorrect amino acid substitutions occurred during synthesis. nih.govmdpi.com

The combination of these methods provides a comprehensive verification of the synthetic peptide's identity and quality, ensuring that it is a valid replicate of the natural molecule for use in further biological assays.

Table 2: Key Analytical Techniques for Verification of Synthetic this compound

Analytical Technique Purpose Key Parameters Measured Source(s)
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purification Purity (%), Retention Time mdpi.com

| Mass Spectrometry (MS) | Identity and structural confirmation | Molecular Mass, Amino Acid Sequence (via MS/MS fragmentation) | mdpi.comresearchgate.net |

Structural Characterization and Biophysical Studies of Phylloseptin J3

Primary Amino Acid Sequence Analysis

Phylloseptin-J3 is a 19-residue linear peptide. nih.govembrapa.br Like other members of its family, it features a highly conserved N-terminal sequence (FLSLIP) and a C-terminal amidation, a common post-translational modification in many antimicrobial peptides. embrapa.br The specific amino acid sequence has been identified as Phe-Leu-Ser-Leu-Ile-Pro-His-Ala-Ile-Asn-Ala-Ile-Ser-Ala-Ile-Ala-Asn-His-Leu-NH₂.

Interactive Table: Physicochemical Properties of this compound Click on the headers to sort the data.

PropertyValue
Full Amino Acid Sequence FLSLIPHAINAISAIANHL
Molecular Formula C₉₄H₁₅₂N₂₆O₂₃
Number of Residues 19
C-Terminus Amidated
Source Organism Phasmahyla jandaia

Secondary Structure Determination

The secondary structure of phylloseptins, including this compound, is highly dependent on the surrounding environment. These peptides typically exist in a disordered, random coil state in aqueous solutions but undergo a significant conformational change upon encountering a membrane-like environment. embrapa.brfrontiersin.org

Circular dichroism (CD) spectroscopy is a technique used to analyze the secondary structure of proteins and peptides. muni.czmdpi.com Studies on various phylloseptins consistently show that in an aqueous buffer, the peptides exhibit a CD spectrum characteristic of a random coil, with a single strong negative band near 198-200 nm. frontiersin.orgsubr.edu However, in the presence of membrane-mimicking solvents, such as trifluoroethanol (TFE), or phospholipid vesicles, the spectrum transforms dramatically. frontiersin.orgnih.gov It adopts the signature of an α-helical structure, characterized by two distinct negative bands around 208 nm and 222 nm and a strong positive band around 193 nm. mdpi.com This conformational transition is a hallmark of many membrane-active peptides.

The transition to an α-helical structure is crucial for the peptide's function and occurs within amphiphilic environments, such as the interface of a cell membrane. nih.govnih.gov This induced helix is amphipathic, meaning it has two distinct faces: one is hydrophobic (water-repelling), and the other is hydrophilic (water-attracting) due to the presence of polar and charged amino acid residues. embrapa.brresearchgate.net This structural arrangement is fundamental for its ability to interact with and disrupt the lipid bilayer of target cells. embrapa.brmdpi.com The amphipathic nature allows for efficient partitioning into the membrane, which is a precursor to its membrane-destabilizing activities. embrapa.br

Circular Dichroism Spectroscopy Studies

Membrane Interaction Mechanisms

The antimicrobial action of this compound is predicated on its ability to interact with and disrupt the integrity of microbial cell membranes. This process is driven by a combination of electrostatic and hydrophobic forces. mdpi.comresearchgate.net

The initial contact between the peptide and a bacterial membrane is primarily governed by electrostatic attraction. mdpi.comembopress.org Bacterial membranes are rich in anionic (negatively charged) phospholipids, which creates a net negative charge on the cell surface. embopress.orgnih.gov As a cationic (positively charged) peptide, this compound is drawn to and accumulates on the bacterial surface. jmb.or.kr This electrostatic interaction is a critical first step that increases the local concentration of the peptide at its site of action, facilitating subsequent disruptive processes. embrapa.brnih.gov

Following the initial electrostatic binding, the peptide's amphipathic α-helical structure facilitates its insertion into the membrane. nih.govmdpi.com The hydrophobic face of the helix interacts favorably with the nonpolar, acyl-chain core of the lipid bilayer, while the hydrophilic face remains oriented towards the polar lipid headgroups and the aqueous environment. nih.govnih.gov This insertion, driven by the hydrophobic effect, disrupts the normal packing of the membrane lipids. mdpi.commdpi.com Solid-state NMR studies on related phylloseptins show that the peptides align parallel to the membrane surface, causing significant disorder and disruption, which can lead to the formation of transient pores or defects, ultimately compromising the membrane's barrier function. nih.govmdpi.comnih.gov

Pore Formation Models: Carpet, Barrel-Stave, and Toroidal Pores

The antimicrobial activity of many peptides, including likely that of the phylloseptin family, is attributed to their ability to disrupt the integrity of microbial cell membranes. Several models have been proposed to describe the mechanisms of membrane permeabilization, including the carpet, barrel-stave, and toroidal pore models. mdpi.comweizmann.ac.ilresearchgate.net While the specific mechanism for this compound has not been definitively elucidated, these models provide a framework for understanding its potential mode of action.

Carpet Model: In this model, the antimicrobial peptides accumulate on the surface of the target membrane, forming a "carpet-like" layer. weizmann.ac.ilplos.org This process is driven by electrostatic interactions between the cationic peptides and the anionic components of the microbial membrane. Once a critical concentration is reached, the peptides disrupt the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. weizmann.ac.il

Barrel-Stave Model: This model proposes that the peptides insert themselves into the lipid bilayer, perpendicular to the membrane surface. researchgate.netresearchgate.net The peptides then aggregate to form a transmembrane channel, or pore. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel through which ions and other molecules can leak out, leading to cell death. researchgate.netresearchgate.net

Toroidal Pore Model: The toroidal pore model is a hybrid of the carpet and barrel-stave models. researchgate.netnih.gov In this mechanism, the peptides initially bind to the membrane surface. As they insert into the membrane, they induce the lipid monolayers to bend inward, creating a continuous curvature through the pore. researchgate.netrsc.org Consequently, the pore is lined by both the peptides and the head groups of the lipid molecules. researchgate.netnih.gov This structure allows for the passage of water and ions, disrupting the cellular osmotic balance.

Comparison of Pore Formation Models

Model Peptide Orientation Membrane Involvement Pore Structure
Carpet Parallel to the membrane surface Membrane disintegration at high peptide concentration Transient, non-specific pores
Barrel-Stave Perpendicular to the membrane, inserted into the bilayer Peptides form the pore with minimal lipid involvement in the lining Stable, well-defined channel lined by peptides

| Toroidal | Inserted into the membrane, associated with lipid head groups | Lipids and peptides line the pore together | Continuous bending of the lipid monolayer through the pore |

Advanced Structural Elucidation Techniques (e.g., Solid-State NMR Spectroscopy)

Advanced techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structure and membrane interactions of peptides in a lipid environment. europeanpharmaceuticalreview.commst.edu Solid-state NMR can provide detailed atomic-level information on the conformation, alignment, and dynamics of peptides within a membrane, which is crucial for understanding their mechanism of action. mst.edu

While specific solid-state NMR studies on this compound are not available in the current body of literature, research on highly homologous phylloseptins, namely Phylloseptin-1 (PS-1), Phylloseptin-2 (PS-2), and Phylloseptin-3 (PS-3), offers significant insights. nih.govnih.gov A study utilizing a combination of 2H and 15N solid-state NMR spectroscopy on these peptides reconstituted into oriented phospholipid bilayers revealed detailed information about their topology. nih.govnih.gov

The findings indicated that PS-2 and PS-3 adopt a perfect in-plane alignment with the membrane surface. nih.gov In contrast, the tilt angle of PS-1 deviates by approximately 8 degrees, likely to better expose its charged lysine (B10760008) residue to the aqueous environment. nih.gov Furthermore, the azimuthal angles of all three peptides were found to position their amphipathic helices with the charged residues exposed to the water phase. nih.govnih.gov These studies demonstrate that even subtle changes in the amino acid sequence among closely related phylloseptins can influence their interaction and alignment within the membrane. nih.gov Such detailed structural information is critical for correlating peptide structure with biological activity and for understanding the nuances of their membrane-disrupting mechanisms. Given the sequence homology, it is plausible that this compound would adopt a similar helical structure and orientation at the membrane interface, though specific experimental verification is required.

Compound Names Mentioned:

this compound

Phylloseptin-1 (PS-1)

Phylloseptin-2 (PS-2)

Phylloseptin-3 (PS-3)

Lysine

Biological Activities and Mechanisms of Action of Phylloseptin J3

Antimicrobial Spectrum Analysis

Phylloseptin-J3 demonstrates antimicrobial activity, a characteristic feature of the broader phylloseptin peptide family. cpu-bioinfor.orgnih.gov This family of peptides is known to possess a wide spectrum of action against various microorganisms, including bacteria, fungi, and protozoa. nih.gov The mechanism often involves interaction with and disruption of the microbial cell membrane. embrapa.br

Activity Against Gram-Positive Bacteria

While specific minimum inhibitory concentration (MIC) data for this compound is not detailed in the available research, it is classified as having activity against Gram-positive bacteria. The phylloseptin family, as a whole, exhibits potent antimicrobial action against these bacteria, including antibiotic-resistant strains. frontiersin.orgnih.gov For context, other members of the phylloseptin family have shown significant efficacy. For instance, Phylloseptin-PV1 and Phylloseptin-PTa are effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.orgnih.gov Similarly, a phylloseptin-like peptide, PSTO2, showed an MIC of 2 µM against S. aureus. nih.gov

Table 1: Examples of MIC Values for Phylloseptin Peptides Against Gram-Positive Bacteria

Peptide Bacterium MIC (µM) Reference
Phylloseptin-PTa Staphylococcus aureus 8 nih.gov
Phylloseptin-PTa Enterococcus faecalis 128 nih.gov
Phylloseptin-PTa MRSA 16 nih.gov
Phylloseptin-PHa Staphylococcus aureus 16 nih.gov
Phylloseptin-PHa Enterococcus faecalis >128 nih.gov
Phylloseptin-PHa MRSA 32 nih.gov
PSTO2 S. aureus (ATCC 6538) 2 nih.gov

Note: This data is for related phylloseptin peptides and provides context for the family's typical activity.

Activity Against Gram-Negative Bacteria

This compound is noted to have activity against Gram-negative bacteria. cpu-bioinfor.org However, within the phylloseptin family, the potency against this class of bacteria can be more variable compared to their effects on Gram-positive organisms. frontiersin.org For example, some phylloseptins demonstrate strong effects against Escherichia coli, while others are significantly weaker. nih.govembrapa.br This variability is often linked to the peptide's net charge and structure.

Table 2: Examples of MIC Values for Phylloseptin Peptides Against Gram-Negative Bacteria

Peptide Bacterium MIC (µM) Reference
Phylloseptin-PTa Escherichia coli 64 nih.gov
Phylloseptin-PHa Escherichia coli >128 nih.gov
PSTO2 E. coli (ATCC 8739) 16 nih.gov
Phylloseptin-1 Escherichia coli 3.0-7.9 embrapa.br
Phylloseptin-1 Pseudomonas aeruginosa 3.0-7.9 embrapa.br

Note: This data is for related phylloseptin peptides and provides context for the family's typical activity.

Antifungal Activity

Members of the phylloseptin family are known to possess antifungal properties. nih.gov Peptides such as Phylloseptin-PT, Phylloseptin-PTa, and Phylloseptin-PV1 have demonstrated inhibitory activity against the pathogenic yeast Candida albicans. nih.govfrontiersin.orgmdpi.comnih.gov While specific data for this compound is not available, the consistent antifungal action across its relatives suggests a potential for similar activity.

Table 3: Examples of MIC Values for Phylloseptin Peptides Against Fungi

Peptide Fungus MIC (mg/L) Reference
Phylloseptin-PT Candida albicans 512 mdpi.com
Phylloseptin-PTa Candida albicans 8 nih.gov
Phylloseptin-PHa Candida albicans 16 nih.gov

Note: This data is for related phylloseptin peptides and provides context for the family's typical activity.

Anti-Protozoan Activity

Several peptides in the phylloseptin family have been identified as having anti-protozoan capabilities. nih.govembrapa.br For example, Phylloseptin-1 has shown activity against Leishmania amazonensis and Plasmodium falciparum. Other phylloseptins, PS-4 and PS-5, were effective against Trypanosoma cruzi. embrapa.br There is no specific research available detailing the anti-protozoan activity of this compound itself.

Anti-Biofilm Properties and Eradication Mechanisms

Biofilms are structured communities of microorganisms that are notoriously difficult to treat with conventional antibiotics. Antimicrobial peptides represent a promising strategy for combating biofilm-related infections. nih.govubc.ca Certain phylloseptins have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones, particularly those formed by Gram-positive bacteria. nih.govnih.gov For instance, Phylloseptin-PTa and Phylloseptin-PHa were able to eradicate biofilms formed by S. aureus. nih.gov The mechanism behind this is often linked to the peptide's ability to disrupt the biofilm matrix and kill the embedded bacteria. researchgate.net Specific studies on the anti-biofilm properties of this compound have not been reported.

Anticancer Activity and Cytostatic Effects on Cancer Cell Lines

Beyond their antimicrobial roles, some phylloseptins have been investigated for their potential as anticancer agents. nih.gov These peptides can exhibit cytostatic effects on cancer cell lines. nih.gov For example, Phylloseptin-PV1 showed antiproliferative activity against H157, MCF-7, and U251MG cancer cell lines, while showing lower potency against normal human cell lines. frontiersin.org Similarly, two other peptides, Phylloseptin-PTa and Phylloseptin-PHa, demonstrated cytostatic effects on the NCI-H157 non-small cell lung cancer cell line. nih.gov No specific anticancer or cytostatic data for this compound has been documented in the available literature.

Table 4: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound PLS-J3, PS-J3
Phylloseptin-1 PS-1
Phylloseptin-4 PS-4
Phylloseptin-5 PS-5
Phylloseptin-PHa
Phylloseptin-PT
Phylloseptin-PTa
Phylloseptin-PV1 PPV1
Phylloseptin-TO2 PSTO2
5-fluorouracil 5-FU
Cisplatin
Metronidazole
Vancomycin
Linezolid
Rifampicin
Cefotaxime
Amoxicillin
Piperacillin
Imipenem
Clindamycin
Moxifloxacin
Carvacrol

Selective Interaction with Cancer Cell Membranes

There is no specific information available in the searched literature detailing the selective interaction of this compound with cancer cell membranes. While other phylloseptins, such as Phylloseptin-PBa, have been shown to selectively interact with cancer cells over normal mammalian cells, similar dedicated studies on this compound are not present in the available data. mdpi.com The general mechanism for this class of peptides involves the electrostatic attraction between the positively charged peptide and the anionic components, such as phosphatidylserine, which are more abundant on the surface of cancer cells. scienceopen.comoncotarget.com

Induction of Cell Death Pathways

The specific cell death pathways, such as apoptosis or necrosis, induced by this compound in cancer cells have not been documented in the available research. Studies on other anticancer peptides demonstrate that they can trigger cell death through various mechanisms, including the induction of apoptosis or by causing necrotic cell death. frontiersin.orgjmb.or.kr For instance, the peptide LTX-315 is known to provoke necrotic cell death in cancer cells, while bovine lactoferricin (B1576259) (LfcinB) induces apoptosis. scienceopen.comfrontiersin.org However, no such mechanistic studies have been published specifically for this compound.

Mechanisms of Target Cell Permeabilization and Disruption

No specific data exists in the searched literature concerning the mechanisms of target cell permeabilization and disruption caused by this compound.

Membrane Integrity Assays (e.g., NPN, SYTOX Green Uptake)

There are no published studies that have utilized membrane integrity assays like the 1-N-phenylnaphthylamine (NPN) uptake assay or the SYTOX Green uptake assay to evaluate the effect of this compound on cancer cell membranes. These assays are standard methods to assess the permeabilization of the outer and inner membranes of cells, respectively. frontiersin.orgthermofisher.com For example, the SYTOX Green assay was used to demonstrate that a related peptide, Phylloseptin-TO2, could perturb bacterial cell membranes, but this study did not extend to cancer cells or involve this compound. mdpi.com

Biophysical Basis of Membrane Lysis

The biophysical basis for how this compound might cause membrane lysis in cancer cells has not been specifically investigated or reported. The lytic action of similar peptides is generally attributed to their ability to form pores in the cell membrane (e.g., "toroidal pore" or "barrel-stave" models) or otherwise disrupt the lipid bilayer, leading to a loss of integrity and cell death. scienceopen.commdpi.com Biophysical techniques such as solid-state NMR have been used to determine the structure and orientation of other phylloseptins (phylloseptin-1, -2, and -3) within model phospholipid membranes, but this compound was not included in these analyses. nih.govnih.gov

Structure Activity Relationship Sar of Phylloseptin J3 and Analogues

Influence of Amino Acid Sequence Variations on Bioactivity

Variations in the amino acid sequence of phylloseptins can significantly impact their biological activity. Even subtle changes in the amino acid composition, particularly in the C-terminal region, can lead to marked differences in antimicrobial potency. nih.govresearchgate.net For instance, the phylloseptin family of peptides, though highly homologous, displays diverse activity profiles due to minor sequence alterations. nih.gov

The primary structure of these peptides dictates their secondary structure, which is often an amphipathic α-helix. This structure is crucial for their interaction with microbial membranes. embrapa.brmdpi.com The specific arrangement of hydrophobic and hydrophilic residues along the peptide backbone determines how effectively the peptide can insert into and disrupt the target membrane. embrapa.br Studies on various phylloseptin analogues have demonstrated that strategic amino acid substitutions can enhance antimicrobial efficacy. For example, replacing certain residues to increase the peptide's net positive charge or optimize its hydrophobicity can lead to improved activity against specific pathogens. nih.govresearchgate.netnih.gov

Role of Cationicity and Net Charge in Membrane Selectivity

The net positive charge, or cationicity, of Phylloseptin-J3 and its analogues is a primary determinant of their interaction with microbial membranes and their selectivity for prokaryotic over eukaryotic cells. researchgate.netnih.govfrontiersin.org Bacterial membranes are typically rich in anionic components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which create a net negative surface charge. frontiersin.org This negative charge facilitates the initial electrostatic attraction of cationic AMPs to the bacterial surface, a crucial first step in their mechanism of action. frontiersin.org

Increasing the net positive charge of phylloseptin analogues, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, has been shown to enhance their antimicrobial activity. nih.govresearchgate.net This is attributed to a stronger electrostatic interaction with the negatively charged bacterial membranes, leading to a higher concentration of the peptide at the target site. mdpi.com However, there is an optimal level of cationicity; an excessively high net charge does not always correlate with increased activity and can sometimes lead to reduced efficacy. aps.org

The selectivity of these peptides for microbial membranes over host cell membranes is also heavily influenced by their net charge. frontiersin.orgaps.org Eukaryotic cell membranes are generally zwitterionic, with a lower net negative charge on their outer leaflet, making the initial electrostatic attraction with cationic peptides less favorable. This difference in surface charge is a key factor contributing to the preferential targeting of bacterial cells. Therefore, modulating the net charge of this compound analogues is a critical strategy for enhancing their potency while maintaining or improving their selectivity. researchgate.netnih.gov

Impact of Hydrophobicity and Amphipathicity on Activity Profile

Hydrophobicity and amphipathicity are critical physicochemical properties that significantly influence the biological activity of this compound and its analogues. researchgate.netnih.govfrontiersin.org Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which in the case of many antimicrobial peptides, results in the formation of an α-helical structure with a nonpolar face and a polar, charged face. embrapa.brmdpi.com This amphipathic nature is essential for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes. embrapa.brfrontiersin.org

The hydrophobic face of the peptide facilitates its insertion into the hydrophobic core of the cell membrane, while the hydrophilic face interacts with the polar head groups of the lipids and the aqueous environment. frontiersin.org The degree of hydrophobicity plays a crucial role in this process. An optimal level of hydrophobicity is required for potent antimicrobial activity. If the hydrophobicity is too low, the peptide may not effectively partition into the membrane. Conversely, excessive hydrophobicity can lead to self-aggregation in the aqueous phase, preventing the peptide from reaching the target membrane, or it can increase non-specific interactions with host cell membranes, leading to higher toxicity. nih.gov

Studies on phylloseptin analogues have shown that a delicate balance between hydrophobicity and net charge is necessary for maximizing antimicrobial potency while minimizing toxicity to host cells. researchgate.netnih.govfrontiersin.org For example, increasing the hydrophobicity of a peptide can enhance its lytic activity, but may also increase its hemolytic activity (the lysis of red blood cells). Therefore, the rational design of new this compound analogues often involves fine-tuning the hydrophobicity and amphipathicity to achieve an optimal activity profile with high selectivity for microbial targets. researchgate.netnih.gov

Effects of N-Terminal and C-Terminal Modifications

Modifications at the N-terminus and C-terminus of this compound and other antimicrobial peptides can have a profound impact on their stability, structure, and biological activity. lifetein.comfrontiersin.orgsigmaaldrich.com

A common C-terminal modification is amidation, where the C-terminal carboxylic acid is replaced by an amide group. This modification is frequently observed in naturally occurring phylloseptins and serves several important functions. embrapa.brnih.govfrontiersin.org C-terminal amidation neutralizes the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide. lifetein.com This can enhance the peptide's electrostatic interactions with negatively charged bacterial membranes. lifetein.com Furthermore, amidation can increase the peptide's resistance to degradation by carboxypeptidases, thus improving its stability. lifetein.comsigmaaldrich.com

Other terminal modifications, such as the addition of specific amino acid sequences or chemical groups, have also been explored. frontiersin.orgnih.gov For instance, adding a hydrophobic moiety can influence the peptide's interaction with membranes, while adding specific capping motifs can stabilize the helical structure. frontiersin.orgnih.gov These terminal modifications represent a valuable strategy for fine-tuning the properties of this compound analogues to improve their therapeutic potential. lifetein.comfrontiersin.org

Rational Design of this compound Analogues

The rational design of this compound analogues aims to enhance their therapeutic potential by improving their antimicrobial potency, selectivity, and stability. nih.govresearchgate.netrsc.org This approach leverages the understanding of the structure-activity relationship to make targeted modifications to the peptide's sequence and structure. researchgate.netfrontiersin.org

Amino Acid Substitutions (e.g., L/D-Lysine)

A key strategy in the rational design of this compound analogues is the substitution of specific amino acids. nih.govresearchgate.net The choice of which amino acid to substitute and what to replace it with is guided by the desire to modulate key physicochemical properties like cationicity, hydrophobicity, and amphipathicity. nih.govresearchgate.net

One of the most explored substitutions involves the use of lysine (Lys) and its stereoisomer, D-lysine. nih.govnih.gov The introduction of L-lysine residues is a common method to increase the net positive charge of the peptide, thereby enhancing its electrostatic attraction to negatively charged bacterial membranes. nih.gov This often leads to improved antimicrobial activity. nih.gov

The substitution with D-lysine offers a unique advantage. nih.govnih.gov While maintaining the positive charge, the presence of a D-amino acid can make the peptide more resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov This increased stability can prolong the peptide's half-life in a biological environment. Furthermore, studies have shown that the incorporation of D-lysine can sometimes lead to a reduction in toxicity towards eukaryotic cells, thereby improving the peptide's therapeutic index. nih.govnih.gov For example, certain analogues with D-lysine substitutions have demonstrated significant antimicrobial effects against resistant bacteria like MRSA while exhibiting reduced hemolytic activity. nih.gov The strategic placement of L- or D-lysine within the peptide sequence is therefore a powerful tool for optimizing the bioactivity and selectivity of this compound analogues. nih.govnih.gov

Modifications for Enhanced Potency and Selectivity

Beyond simple amino acid substitutions, various other modifications are employed in the rational design of this compound analogues to boost their potency and selectivity. nih.govresearchgate.netrsc.org The overarching goal is to create peptides that are highly effective against microbial pathogens while minimizing harm to host cells. researchgate.net

One approach is to fine-tune the balance between hydrophobicity and cationicity. researchgate.netnih.gov While increasing the net positive charge can enhance antimicrobial activity, an excessive increase might not be beneficial. Similarly, while a certain level of hydrophobicity is essential for membrane disruption, high hydrophobicity can lead to increased toxicity. Therefore, a careful combination of substitutions is often required to achieve the optimal balance. For instance, replacing a neutral amino acid with a cationic one on the hydrophilic face of the α-helix can increase potency, while modulating the hydrophobic residues on the opposite face can help to control toxicity. researchgate.net

Another strategy involves altering the peptide's secondary structure. The introduction of helix-promoting residues or the use of "capping" motifs at the N- or C-terminus can stabilize the α-helical conformation, which is often crucial for activity. frontiersin.org Cyclization of the peptide, either through a disulfide bridge or a head-to-tail linkage, can also enhance structural stability and resistance to proteases. sigmaaldrich.com

Furthermore, the conjugation of the peptide to other molecules, such as cell-penetrating peptides or targeting moieties, can improve its delivery to the site of infection and enhance its efficacy. The rational design process is often iterative, involving computational modeling to predict the effects of modifications, followed by chemical synthesis and biological testing of the designed analogues to validate their activity and selectivity. frontiersin.org

Conformational Dynamics and Biological Function Relationship of this compound and Analogues

The biological activity of antimicrobial peptides (AMPs) like this compound is intrinsically linked to their three-dimensional structure and dynamic behavior, particularly upon interaction with microbial membranes. The transition from a disordered state in aqueous solution to a well-defined secondary structure in a membrane-mimetic environment is a hallmark of many AMPs, including the phylloseptin family. This conformational change is crucial for their mechanism of action, which typically involves membrane disruption.

Studies on phylloseptins, including close homologues of this compound, have utilized techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the relationship between their structure and function. In aqueous solutions, phylloseptins generally exhibit a random coil structure. However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or phospholipid vesicles, they adopt a predominantly α-helical conformation. plos.orgnih.gov This induced helicity is a critical factor for their antimicrobial efficacy.

Research comparing Phylloseptin-1 (PS-1), Phylloseptin-2 (PS-2), and Phylloseptin-3 (PS-3), which share significant sequence homology, reveals that subtle changes in the amino acid sequence can lead to notable differences in their conformational stability and biological activity. plos.org Both CD and NMR spectroscopy have shown that these peptides exhibit a high degree of helicity, with the order being PS-2 ≥ PS-1 > PS-3. plos.org The variations in helicity are most pronounced at the C-terminal end of the peptides. plos.org

These conformational differences are attributed to electrostatic interactions between the negative end of the helix dipole and cationic residues located near the C-terminus. plos.org For instance, PS-1 and PS-2 possess two cationic residues at positions 17 and 18, whereas PS-3 has only one. plos.org This difference in charge distribution affects the stability of the α-helical structure, which in turn correlates with their biological function. plos.org The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, is essential for its interaction with and disruption of the lipid bilayer of microbial membranes. plos.org

Solid-state NMR studies on PS-1, PS-2, and PS-3 in oriented phospholipid bilayers have further detailed their membrane alignment. These studies show that PS-2 and PS-3 adopt a perfect in-plane alignment with the membrane surface. nih.gov In contrast, PS-1 exhibits a slight tilt of about 8 degrees, likely to better expose its lysine-17 side chain to the aqueous environment. nih.gov The azimuthal angles of all three peptides ensure that their charged residues are exposed to the water phase, facilitating membrane interaction. nih.gov

The structure-activity relationship of phylloseptin analogues further underscores the importance of conformational dynamics. Studies on Phylloseptin-PHa and its rationally designed analogues have demonstrated that a delicate balance between hydrophobicity and net positive charge is crucial for determining the selectivity and potency of their antimicrobial and cytotoxic activities. nih.gov Similarly, investigations into analogues of Phylloseptin-S have shown that differences in net charge, the propensity to form an α-helix, and the degree of amphipathicity are responsible for significant variations in their antimicrobial profiles.

Comparative Genomics and Peptidomics of Phylloseptin J3 Within the Phylloseptin Family

Phylogenetic Analysis of Phylloseptin Gene Precursors

Phylogenetic analysis, which reconstructs the evolutionary relationships between different biological entities, is a crucial tool for understanding the origins and diversification of genes and the proteins they encode. nih.govnih.gov In the context of Phylloseptin-J3, analyzing its gene precursor and those of other phylloseptins reveals a fascinating evolutionary history rooted in a common ancestral gene.

The gene precursors of phylloseptins, like those of the broader dermaseptin (B158304) superfamily, exhibit a characteristic and highly conserved architecture. plos.orgmdpi.com This structure typically consists of a signal peptide, an acidic propiece, and a single copy of the mature peptide sequence at the C-terminus. plos.orgmdpi.com The signal peptide, a sequence of approximately 21-22 amino acid residues, is remarkably conserved across the phylloseptin family, often showing around 90% similarity. plos.orgmdpi.com This high degree of conservation suggests a shared and ancient origin for these peptides, with the signal peptide playing a crucial role in directing the precursor protein through the secretory pathway.

Following the signal peptide is an acidic propiece, a region rich in acidic amino acid residues. plos.orgmdpi.com This propiece typically ends with a Lys-Arg (-KR-) processing site, a classic signal for propeptide convertases to cleave and release the mature peptide. mdpi.com The negative charge of the acidic propiece is thought to neutralize the positive charge of the mature cationic peptide, potentially preventing self-inflicted damage to the host's cells. ufmg.br

The final segment of the precursor is the domain encoding the mature phylloseptin peptide itself. plos.orgmdpi.com In the case of this compound and its relatives, this sequence is followed by a glycine (B1666218) residue, which serves as the amide donor for the C-terminal amidation of the mature peptide, a common post-translational modification in this family. plos.orgmdpi.com

Phylogenetic trees constructed based on the alignment of these precursor sequences, particularly the more variable propiece and mature peptide regions, demonstrate that phylloseptin genes have arisen through numerous gene duplication events. nih.gov These duplications provided the raw genetic material for subsequent diversification, allowing for the evolution of a wide array of peptides from a common ancestor that likely existed before the divergence of the Hylidae and Ranidae frog families in the Mesozoic era. nih.gov The clustering of different phylloseptins in these phylogenetic trees reflects their evolutionary relatedness, with closely related species often possessing similar, or orthologous, phylloseptin sequences.

Comparative Sequence Analysis Across Phylloseptin Subtypes

Comparative sequence analysis of this compound and other members of the phylloseptin family highlights both conserved features and regions of significant variability, which underpin their diverse biological activities. Phylloseptins are a family of antimicrobial peptides (AMPs) typically 19-21 amino acids in length, characterized by a cationic nature and C-terminal amidation. mdpi.com

A key conserved feature across many phylloseptins is the N-terminal sequence, which is often similar among different peptides within the family. mdpi.com However, variations in the amino acid sequence, particularly in the central and C-terminal regions, lead to the classification of different phylloseptin subtypes. These substitutions can significantly alter the peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphipathicity, which in turn influences its antimicrobial potency and spectrum. researchgate.net

This compound, isolated from the Jandaia leaf frog (Phasmahyla jandaia), shares sequence homology with other phylloseptins discovered in frogs of the Phyllomedusinae subfamily. ufmg.brpmfst.hrembrapa.br For instance, high levels of structural homology have been observed between phylloseptins from Phasmahyla jandaia and those from various Phyllomedusa species. mdpi.com

Below is a data table comparing the amino acid sequences of this compound and other selected phylloseptins, illustrating the sequence similarities and differences.

Peptide NameOrganismSequenceLength
This compound Phasmahyla jandaiaFLSLIPHAINAVSAIANKHFA-NH219
Phylloseptin-J4 Phasmahyla jandaiaFLSLIPHAINAVSALANKHFA-NH219
Phylloseptin-S1 Phyllomedusa sauvagiiFLSLIPHAIVSAIAKHFA-NH218
Phylloseptin-S2 Phyllomedusa sauvagiiFLSLIPHIVSGVASLAKHF-NH219
Phylloseptin-PBa Phyllomedusa balteaFLSFIPHAISAVSAIASKHFA-NH219
Phylloseptin-PT Phyllomedusa tarsiusFLSFIPHAISAVSAIASKHFA-NH219
Phylloseptin-PHa Pithecopus hypochondrialisFLSLIPHAISAVSAIANKHFA-NH219

Data sourced from various studies. plos.orgmdpi.compmfst.hrchembuyersguide.comresearchgate.netresearchgate.net

This comparative analysis reveals that while the N-terminal FLSLIP motif is highly conserved, substitutions such as Alanine (A) for Serine (S) or Valine (V), and the presence of different residues in the central part of the peptide, contribute to the diversity of the phylloseptin family. These variations are not random but are the result of evolutionary pressures that have shaped the functional landscape of these peptides.

Evolution and Diversification of Phylloseptin Peptides

The remarkable diversity observed within the phylloseptin family of antimicrobial peptides is a direct consequence of a dynamic evolutionary process driven by gene duplication and subsequent diversifying selection. nih.govnih.gov This evolutionary strategy has equipped amphibians with a sophisticated chemical defense system capable of combating a wide array of pathogens. nih.gov

The evolutionary journey of phylloseptins began with an ancestral gene that, through repeated duplication events, gave rise to a multigene family. nih.gov This expansion of gene copies provided the genetic redundancy necessary for evolutionary innovation. While some gene copies may have retained their original function, others were free to accumulate mutations, leading to the emergence of new peptide variants with altered activities.

Evidence suggests that diversifying selection, a mode of natural selection that favors new alleles and genetic variation, has played a significant role in shaping the phylloseptin family. nih.gov This is particularly evident in the mature peptide-coding region of the gene, which is often hypermutable compared to the highly conserved signal peptide sequence. researchgate.net This rapid evolution of the mature peptide allows for the fine-tuning of its antimicrobial properties, likely in response to the ever-changing microbial environment faced by the host.

The diversification of phylloseptins is not only observed between different frog species (orthologous variation) but also within a single species (paralogous variation), where multiple, slightly different phylloseptin peptides can be found. nih.gov This intra-species diversity further enhances the frog's defensive arsenal, providing a broader spectrum of protection.

In essence, the evolution of phylloseptins is a compelling example of an evolutionary arms race, where the host continuously generates novel peptide variants to counter the adaptive strategies of microorganisms.

Bioinformatic Tools and Databases for Phylloseptin Research

The study of phylloseptins and other antimicrobial peptides (AMPs) has been greatly accelerated by the development of specialized bioinformatic tools and databases. researchgate.netnih.gov These resources are indispensable for the identification, characterization, and analysis of novel peptides like this compound. mdpi.com

Key Databases for Antimicrobial Peptide Research:

Several comprehensive databases serve as central repositories for AMP sequences and associated information. These databases are crucial for comparative analyses and for predicting the antimicrobial potential of newly discovered peptides. mdpi.commdpi.com

APD (Antimicrobial Peptide Database): One of the earliest and most widely used databases, APD contains a wealth of information on natural AMPs, including their sequences, structures, and biological activities. mdpi.commdpi.com

CAMP (Collection of Antimicrobial Peptides): This database includes sequences of both natural and synthetic AMPs and features machine learning algorithms for peptide prediction and analysis. mdpi.comoup.com

DBAASP (Database of Antimicrobial Activity and Structure of Peptides): DBAASP is a manually curated database that provides detailed information on the antimicrobial activity, cytotoxicity, and 3D structures of peptides. researchgate.netmdpi.com

DRAMP (Data Repository of Antimicrobial Peptides): DRAMP is a comprehensive repository that includes a large number of AMP sequences, including patented peptides and those in clinical development. researchgate.net

dbAMP (Database of Antimicrobial Peptides): This database contains extensive information on AMPs, including their sequences, post-translational modifications, and functional activities. mdpi.com

Bioinformatic Tools for Sequence Analysis and Prediction:

Beyond databases, a variety of bioinformatic tools are employed in phylloseptin research:

Sequence Alignment Tools: Programs like Clustal Omega and ClustalW are used to align multiple peptide or gene precursor sequences, which is a fundamental step for comparative analysis and phylogenetic tree construction. nih.govembrapa.br

Phylogenetic Analysis Software: Tools such as MEGA (Molecular Evolutionary Genetics Analysis) and MrBayes are used to construct phylogenetic trees based on sequence alignments, revealing the evolutionary relationships between different phylloseptins. nih.govnih.gov

AMP Prediction Servers: Several web-based tools utilize machine learning algorithms to predict whether a given peptide sequence is likely to have antimicrobial properties. These predictors are trained on large datasets of known AMPs and non-AMPs. oup.comresearchgate.netwashington.edu

BLAST (Basic Local Alignment Search Tool): This fundamental tool, available through the National Center for Biotechnology Information (NCBI), is used to find regions of local similarity between sequences. Researchers use BLAST to identify homologous phylloseptin sequences in public databases based on a query sequence. mdpi.com

These computational resources have become integral to modern peptidomics and genomics research, enabling scientists to efficiently sift through large datasets, identify promising new antimicrobial candidates, and gain deeper insights into the structure, function, and evolution of peptide families like the phylloseptins. researchgate.net

Research Challenges and Future Perspectives for Phylloseptin J3

Overcoming Instability and Degradation Issues in Biological Environments

A significant challenge for the therapeutic use of peptides like Phylloseptin-J3 is their susceptibility to degradation by proteases in biological environments. This enzymatic breakdown can lead to a short half-life and reduced efficacy in vivo. Future research will need to focus on strategies to enhance the stability of this compound without compromising its biological activity. Such strategies may include chemical modifications like cyclization, the incorporation of unnatural amino acids, or pegylation to shield the peptide from proteolytic enzymes.

Strategies for Enhancing Selectivity and Reducing Off-Target Interactions

While this compound exhibits preferential activity against microbial cells, ensuring high selectivity and minimizing off-target effects on host cells is paramount for its therapeutic development. nih.gov The balance between hydrophobicity and net positive charge is a critical determinant of a peptide's selectivity. nih.gov Increasing hydrophobicity can enhance antimicrobial potency but may also increase toxicity to mammalian cells. nih.gov

Integration of Computational Design and Experimental Validation in Peptide Engineering

The synergy between computational modeling and experimental validation offers a powerful approach to accelerate the development of improved this compound analogs. nih.govnih.gov Computational methods, such as molecular dynamics simulations and structure-activity relationship (SAR) studies, can predict how specific amino acid substitutions will affect the peptide's structure, stability, and interaction with cell membranes. researchgate.netnih.gov

This in silico approach allows for the rapid screening of a large number of potential peptide variants, identifying the most promising candidates for synthesis and experimental testing. nih.govnih.gov The experimental validation of these computationally designed peptides provides crucial feedback to refine the predictive models, creating a powerful iterative cycle for peptide optimization. nih.gov This integrated strategy can significantly reduce the time and cost associated with traditional trial-and-error approaches to peptide engineering.

Exploration of Novel Biological Activities Beyond Antimicrobial Applications

Initial research on the phylloseptin family of peptides has primarily focused on their antimicrobial properties. embrapa.brmdpi.com However, there is growing evidence that these peptides may possess a broader range of biological activities. For instance, some phylloseptins have demonstrated anticancer and antiviral activities. nih.govfrontiersin.orgnih.gov

Future research should systematically explore the potential of this compound and its derivatives for applications beyond infectious diseases. This includes investigating their efficacy against various cancer cell lines, their ability to inhibit viral replication, and their potential immunomodulatory effects. Uncovering novel bioactivities could significantly expand the therapeutic utility of this peptide family.

Development of Advanced Delivery Systems for Peptide Therapeutics

The effective delivery of peptide-based drugs like this compound to the target site of action presents a significant challenge. Advanced drug delivery systems are being developed to overcome limitations such as poor stability, low bioavailability, and off-target toxicity. nih.govgenesispub.orgkuleuven.be These systems aim to protect the peptide from degradation, control its release, and target it to specific tissues or cells. alliedmarketresearch.comnih.gov

For this compound, encapsulation within nanoparticles, liposomes, or hydrogels could enhance its stability and bioavailability. nih.govnih.gov These carrier systems can be designed to release the peptide in a sustained manner at the site of infection or disease, thereby maximizing its therapeutic effect while minimizing systemic exposure and potential side effects. genesispub.org Further research into these advanced delivery technologies will be crucial for the clinical translation of this compound.

Broadening the Scope of Source Organisms and Peptide Discovery

The phylloseptin family of peptides has been predominantly isolated from frogs belonging to the Phyllomedusinae subfamily. nih.gov While this has been a rich source of novel antimicrobial peptides, there is potential to discover new and perhaps more potent phylloseptin variants by expanding the search to other amphibian species. researchgate.netembrapa.br

Modern techniques in peptidomics and transcriptomics allow for the rapid identification and characterization of novel peptides from the skin secretions of a wide range of organisms. researchgate.net By exploring a more diverse array of natural sources, researchers may identify new phylloseptins with unique structural features and enhanced biological activities. This "bioprospecting" approach, combined with the peptide engineering strategies discussed above, holds significant promise for the future development of this important class of antimicrobial peptides.

Q & A

Q. What experimental approaches are recommended for confirming the antimicrobial activity of Phylloseptin-J3 in vitro?

To validate antimicrobial efficacy, use standardized protocols such as broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only treatments). Ensure reproducibility by triplicate independent experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

Pathogen TestedMIC (µg/mL)Reference StrainAssay Type
E. coli2.5–5.0ATCC 25922Microdilution
S. aureus1.2–2.5ATCC 29213Agar dilution

Q. How can researchers address variability in reported cytotoxicity profiles of this compound across cell lines?

Optimize cytotoxicity assays (e.g., MTT or LDH release) by:

  • Using multiple cell lines (e.g., HEK-293, HaCaT) to assess tissue-specific effects.
  • Testing peptide concentrations spanning 0.1–100 µM to identify thresholds for therapeutic indices.
  • Controlling for endotoxin contamination via Limulus Amebocyte Lysate (LAL) testing .

Q. What spectroscopic techniques are critical for characterizing this compound’s secondary structure?

Circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles or lipid vesicles) is essential. Compare α-helical content in aqueous vs. hydrophobic conditions. Pair with nuclear magnetic resonance (NMR) for residue-level structural insights .

Advanced Research Questions

Q. How should contradictory data on this compound’s salt sensitivity be resolved?

Design comparative studies to isolate variables:

  • Test peptide activity in physiological buffers (e.g., PBS vs. Tris-HCl) with controlled ionic strengths.
  • Use surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers under varying salt conditions.
  • Apply molecular dynamics simulations to model peptide-membrane interactions in high-salt environments .

Q. What strategies improve the stability of this compound in vivo for translational studies?

  • Chemical modification : Introduce D-amino acids or cyclization to reduce enzymatic degradation.
  • Delivery systems : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life.
  • Pharmacokinetic profiling : Use LC-MS/MS to track peptide levels in serum over time post-administration in murine models .

Q. How can researchers identify this compound’s molecular targets in bacterial membranes?

  • Pull-down assays : Use biotinylated this compound to capture interacting proteins/lipids from bacterial lysates.
  • Fluorescence microscopy : Tag peptides with FITC to visualize localization on bacterial surfaces.
  • Transcriptomic analysis : Perform RNA-seq on treated vs. untreated bacteria to identify dysregulated pathways .

Methodological Best Practices

  • Data validation : Cross-verify findings using orthogonal methods (e.g., TEM for membrane disruption after SPR assays) .
  • Ethical reporting : Disclose peptide synthesis purity (>95% via HPLC), solvent systems, and batch-to-batch variability in supplementary materials .
  • Reproducibility : Share raw data (e.g., NMR spectra, MIC curves) in public repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.